molecular formula C8H10N4O B13315488 7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13315488
M. Wt: 178.19 g/mol
InChI Key: WWNZFUVTKITLHG-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound featuring a fused triazole-pyrimidine core with an isopropyl (propan-2-yl) substituent at the 7-position and a ketone group at the 5-position. These compounds are of interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-propan-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-5(2)6-3-7(13)11-8-9-4-10-12(6)8/h3-5H,1-2H3,(H,9,10,11,13)

InChI Key

WWNZFUVTKITLHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC2=NC=NN12

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting materials: 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds.
  • Reagents: Potassium persulfate, sodium halides (for halogenation), acetic acid or ethanol as solvents.
  • Conditions: Reflux or microwave irradiation at moderate temperatures (30–60°C).

Example Data:

Reaction Reagents Solvent Temperature Yield Reference
Cyclization to pyrazolo[1,5-a]pyrimidines 3-substituted-5-amino-1H-pyrazoles + β-dicarbonyl AcOH or ethanol Reflux or microwave 87–95% ,

This method efficiently yields 7-(propan-2-yl)-substituted derivatives by selecting appropriate substituents on the starting pyrazoles and β-dicarbonyl compounds, with microwave irradiation significantly reducing reaction times and increasing yields.

Multi-Component Condensation Reactions

Another prominent strategy involves multicomponent reactions (MCRs), where amines, aldehydes, and active methylene compounds are combined to produce the target heterocycle in a single step.

Typical Procedure:

  • Reagents: Triazolamine derivatives, aldehydes, and β-dicarbonyl compounds.
  • Catalysts: p-toluenesulfonic acid (p-TsOH) or sodium acetate.
  • Solvent: Water or ethanol.
  • Conditions: Reflux at 55–100°C, sometimes under microwave irradiation.

Data Summary:

Reaction Reagents Catalyst Solvent Temperature Yield Reference
Synthesis of 7-(propan-2-yl)-triazolopyrimidines Triazolamine + aldehyde + β-dicarbonyl p-TsOH Water 100°C 81–91% ,

This approach offers high yields, operational simplicity, and broad substrate scope, making it suitable for synthesizing analogs with diverse substituents at the 7-position.

Cyclization of Triazolopyrimidine Precursors

Some methods involve cyclization of pre-formed triazolopyrimidine intermediates through halogenation or nucleophilic substitution to introduce the propan-2-yl group at the 7-position.

Example:

  • Starting from 2,4-dichlorothieno[3,2-d]pyrimidine derivatives, cyclization with hydrazine hydrate followed by alkylation yields the target compound.
  • Reagents: Sodium hydride (NaH), alkyl halides.
  • Conditions: Reflux in suitable solvents like ethanol or toluene.

Data:

Reaction Reagents Conditions Yield Reference
Alkylation of triazolopyrimidines Alkyl halides + NaH Reflux 54–94%

This pathway is advantageous for introducing the isopropyl group at the 7-position via alkylation of the heterocyclic nitrogen or carbon centers.

Microwave-Assisted Synthesis

Microwave irradiation has been extensively employed to accelerate heterocyclic cyclization and multicomponent reactions, often resulting in higher yields and shorter reaction times.

Example:

  • Cyclization of amino pyrazoles with β-dicarbonyl compounds under microwave conditions at 55–60°C for 10–20 minutes.
  • Yields: 87–95%, significantly higher than conventional reflux.

Data:

Reaction Conditions Time Yield Reference
Microwave synthesis of pyrazolopyrimidines Microwave irradiation 10–20 min 87–95% ,

This technique enhances reaction efficiency and is suitable for large-scale synthesis.

Eco-Friendly and Green Chemistry Approaches

Recent advances include solvent-free methods and aqueous media, reducing environmental impact.

Example:

  • Four-component condensation using amines, aldehydes, and active methylene compounds in boiling water with p-TsOH catalyst.
  • Yields: 81–91%.

Data:

Reaction Conditions Catalyst Yield Reference
Green synthesis of triazolopyrimidines Boiling water p-TsOH 81–91%

Summary of Key Preparation Methods

Method Main Features Advantages Typical Yields References
Cyclization of pyrazoles and β-dicarbonyls Mild conditions, oxidative halogenation High versatility, functional group tolerance 87–95% ,
Multicomponent reactions One-pot, eco-friendly, broad scope Operational simplicity, high yields 81–91% ,
Alkylation of heterocycles Alkyl halides, nucleophilic substitution Specific substitution at 7-position 54–94%
Microwave-assisted synthesis Rapid, high-yielding Time-efficient, scalable 87–95% ,
Green chemistry approaches Solvent-free, aqueous media Environmentally benign 81–91%

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ primarily in substituents at the 5- and 7-positions of the triazolopyrimidine scaffold:

Compound Name Substituents (Position) Molecular Formula CAS Number Key References
7-(Propan-2-yl)-4H,5H-triazolo[1,5-a]pyrimidin-5-one 7-isopropyl, 5-ketone C9H13N5O Not explicitly provided Inferred from analogs
7-Phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one 7-phenyl, 5-ketone C12H11N5O 34102-81-3
5-Methyl-2-(propan-2-yl)-4H,5H-triazolo[1,5-a]pyrimidine 5-methyl, 2-isopropyl C9H16N4 1699020-13-7
7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine 7-chloro, 5-phenyl C11H7ClN4 Not provided
  • 7-Phenyl: Aromatic substituents like phenyl can increase π-π stacking interactions, relevant in coordination chemistry (e.g., metal complex formation) . 5-Ketone vs. 5-Methyl: The ketone group introduces hydrogen-bonding capability, whereas methyl groups contribute to steric effects .

Physicochemical Properties

Property 7-(Propan-2-yl) Derivative (Inferred) 7-Phenyl Derivative 5-Methyl-2-isopropyl Derivative
Molecular Weight ~195.23 g/mol 265.28 g/mol 180.25 g/mol
Solubility Moderate (alkyl enhances lipophilicity) Low (aromatic dominance) High (smaller substituents)
Melting Point Not reported Not reported Not reported
Purity Grades Likely available as high-purity 99%–99.999% Not specified

Biological Activity

7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in medicinal chemistry. The unique structure of this compound, characterized by an isopropyl group at the 7-position and a pyrimidine ring fused with a triazole ring, enhances its pharmacological properties.

  • Chemical Formula: C₈H₁₀N₄O
  • CAS Number: 1375473-82-7
  • Molecular Weight: 178.19 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Signaling Pathways : The compound has demonstrated significant inhibitory effects on the ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells. In particular, it reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to decreased cancer cell viability .
  • Antiproliferative Activity : In vitro assays have shown that this compound exhibits potent antiproliferative activity against several human cancer cell lines:
    • MCF-7 (breast cancer) : IC₅₀ = 13.1 μM
    • HCT-116 (colon cancer) : IC₅₀ = 9.58 μM
    • MGC-803 (gastric cancer) : IC₅₀ = 9.47 μM
      These values indicate that the compound is more effective than some established chemotherapeutic agents like 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest at the G2/M phase in cancer cells. This is accompanied by alterations in the expression of apoptosis-related proteins, enhancing its potential as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, this compound has shown:

  • Antimicrobial Activity : Some derivatives of triazolopyrimidine compounds have been reported to exhibit antibacterial and antiviral activities against various pathogens .

Study 1: Antiproliferative Effects on Cancer Cell Lines

A comprehensive study evaluated the antiproliferative effects of several triazolopyrimidine derivatives on human cancer cell lines. Among these compounds, one derivative closely related to this compound exhibited IC₅₀ values significantly lower than those of standard chemotherapy agents across multiple cell lines.

CompoundCell LineIC₅₀ (μM)Mechanism
H12MCF-713.1ERK inhibition
H12HCT-1169.58Apoptosis induction
H12MGC-8039.47G2/M phase arrest

Study 2: Structural Activity Relationship (SAR)

Research into the structural activity relationship of triazolopyrimidine derivatives indicated that modifications at specific positions significantly affect biological activity. For instance, substituents at the 2-position were found to enhance antiproliferative effects against various cancer types.

Q & A

Q. Methodological Note :

  • Docking Software : AutoDock Vina or Schrödinger Suite for affinity predictions.
  • Validation : Co-crystallization assays to confirm predicted binding modes .

How do researchers confirm the structural integrity of synthesized triazolopyrimidines?

Basic Research Focus
Standard techniques include:

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing methyl vs. ethyl groups).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric purity .

Advanced Research Focus
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve complex substitution patterns, particularly for regioisomeric intermediates .

What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Catalyst Toxicity : TMDP, while efficient, requires stringent handling protocols due to high toxicity. Alternatives like immobilized catalysts are under exploration .
  • Reaction Control : Multi-step syntheses demand precise pH and temperature monitoring to avoid byproducts (e.g., dimerization or oxidation). Continuous-flow systems improve reproducibility .

What are the emerging applications of triazolopyrimidines in materials science?

Advanced Research Focus
Derivatives with electron-withdrawing groups (e.g., difluoromethyl) are investigated for:

  • Optoelectronic Materials : Charge-transfer properties in organic semiconductors.
  • Metal-Organic Frameworks (MOFs) : Ligands for catalytic or sensing applications .

How do researchers reconcile contradictory data in biological activity studies?

Advanced Research Focus
Discrepancies in IC₅₀ values across studies often stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Solubility Limits : Use of co-solvents (e.g., DMSO) may artifactually modulate activity.
    Standardization via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is recommended .

What computational tools are used to predict the reactivity of triazolopyrimidine derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .

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